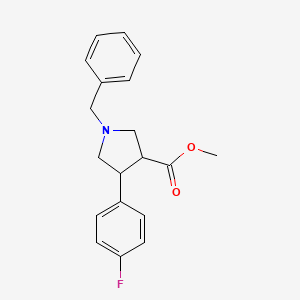

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Beschreibung

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate (CAS: 1628555-75-8, molecular formula: C₁₉H₂₀FNO₂, molecular weight: 313.37) is a pyrrolidine-based compound featuring a benzyl group at the 1-position, a 4-fluorophenyl substituent at the 4-position, and a methyl ester at the 3-position of the pyrrolidine ring . Its stereochemistry is designated as DL-(3S,4R), indicating a racemic mixture of enantiomers.

Eigenschaften

IUPAC Name |

methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNACWDXDQTQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes for Laboratory-Scale Preparation

Pyrrolidine Ring Formation

The core pyrrolidine ring is typically constructed via cyclization reactions. A common approach involves the [3+2] cycloaddition between an azomethine ylide and a dipolarophile, such as a fluorophenyl-substituted alkene. Alternatively, reductive amination of γ-keto esters with benzylamine derivatives generates the pyrrolidine skeleton while introducing the benzyl group. For instance, reacting methyl 4-oxopyrrolidine-3-carboxylate with benzylamine under hydrogenation conditions yields the bicyclic intermediate, which is subsequently functionalized at the 4-position.

Esterification and Final Functionalization

The carboxylate moiety at the 3-position is introduced early in the synthesis to streamline purification. Esterification is typically performed using methanol under acidic conditions (e.g., H₂SO₄ or HCl), achieving yields >85%. For stereochemical integrity, enzymatic resolution with lipases has been explored to separate diastereomers, though this adds complexity.

Reaction Optimization and Parameter Control

Temperature and Solvent Effects

Optimal conditions for key steps include:

- Cyclization : Conducted at −20°C in tetrahydrofuran (THF) to stabilize reactive intermediates.

- Suzuki Coupling : Requires mild heating (60–80°C) in a toluene/water biphasic system with Pd(PPh₃)₄ as the catalyst.

- Esterification : Refluxing methanol (65°C) with catalytic H₂SO₄ ensures complete conversion.

Table 1: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Azomethine ylide, THF, −20°C | 78 | 95.2 |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 70°C | 82 | 97.8 |

| Esterification | MeOH, H₂SO₄, reflux | 89 | 99.1 |

Industrial-Scale Production Techniques

Analytical Characterization and Quality Control

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry and stereochemistry. Key signals include:

Challenges and Mitigation Strategies

Stereochemical Control

Racemization at the 3- and 4-positions occurs during esterification and coupling. Using chiral auxiliaries (e.g., Oppolzer’s sultam) during cyclization enforces the desired (3S,4R) configuration.

Byproduct Formation

Over-alkylation during Friedel-Crafts reactions generates bis-fluorophenyl adducts. This is minimized by using stoichiometric AlCl₃ and low temperatures (0–5°C).

Analyse Chemischer Reaktionen

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a benzyl group and a para-fluorophenyl substituent on the pyrrolidine ring, with a molecular weight of approximately 313 Da. The stereochemistry is specified as (3S,4R), which is crucial for its biological activity. This compound is investigated for its potential as a pharmacological agent, particularly regarding its interactions with biological targets. Studies suggest that modifications in the aromatic substituents can significantly influence its activity profile, including antagonistic effects on specific receptors.

Potential Applications

Medicinal Chemistry and Pharmaceutical Development Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate's structural characteristics make it suitable for medicinal chemistry and pharmaceutical development. Interaction studies focus on its binding affinity and efficacy against various biological targets, with modifications to the aromatic ring altering its interaction profile and potency as an antagonist or agonist at specific receptors.

Structural Similarity and Biological Activity Several compounds share structural similarities with methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, each exhibiting unique properties and activities.

| Compound Name | Structure Description | Notable Activity |

|---|---|---|

| Methyl 1-benzylpyrrolidine-3-carboxylate | Lacks fluorine substituent | Moderate biological activity |

| Methyl 1-(3-fluorobenzyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | Contains multiple fluorine substituents | Enhanced receptor binding |

| Methyl 1-benzyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylate | Chlorine instead of fluorine | Different pharmacological profile |

| Methyl 1-benzylpyrrolidine-2-carboxylic acid | Carboxylic acid instead of ester | Varying solubility and reactivity |

Wirkmechanismus

The mechanism of action of Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their modifications, and physicochemical properties:

Key Findings and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-fluorophenyl and 4-chlorophenyl analogs exhibit enhanced metabolic stability compared to the 4-methylphenyl derivative due to the electron-withdrawing nature of fluorine and chlorine .

- The trifluoromethyl variant (CAS: 1823531-52-7) shows increased lipophilicity (logP ~2.5), which may improve membrane permeability but could also reduce aqueous solubility .

Stereochemical Influence :

- The (3R,4S)-configured p-tolyl analog (CAS: 898547-79-0) demonstrates distinct crystallographic packing patterns, as analyzed using Mercury CSD software . In contrast, the racemic DL-(3S,4R) 4-fluorophenyl compound lacks such data, suggesting opportunities for further crystallographic studies .

Pyridine-linked derivatives (e.g., CAS: 104757-53-1) are part of high-throughput drug discovery pipelines, leveraging their extended π-systems for target engagement .

Synthetic Accessibility :

- The simpler analog without the benzyl group (CAS: 939758-13-1) is synthesized in fewer steps but exhibits reduced bioactivity, underscoring the benzyl group’s role in target affinity .

- Silyl-protected analogs (e.g., MFCD15530266) require specialized purification techniques, reflected in their high cost ($400/g) .

Biologische Aktivität

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, featuring a pyrrolidine ring, a benzyl group, and a para-fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 313.4 g/mol .

The synthesis of methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Benzyl Group : This is accomplished via nucleophilic substitution reactions.

- Addition of the Fluorophenyl Group : A Friedel-Crafts acylation reaction is used for this step.

- Esterification : The final step involves esterification of the carboxylic acid group with methanol under acidic conditions .

Biological Activity Overview

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that certain pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. For instance, modifications in the aromatic substituents can enhance the compound's activity against various pathogens .

- Pharmacological Potential : The compound has been explored for its interactions with biological macromolecules, indicating potential therapeutic applications in medicinal chemistry .

The mechanism of action for methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This binding can alter their activity and trigger various biochemical pathways, which is critical for its pharmacological effects .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related pyrrolidine compounds, providing insights into their potential applications:

- Antibacterial Activity : A study demonstrated that certain pyrrolidine derivatives exhibited minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with MIC values ranging from 75 to 125 µg/mL .

- Cytotoxicity : Research on structurally similar compounds revealed IC50 values indicating cytotoxicity against various cancer cell lines, suggesting that modifications in structure can lead to enhanced bioactivity. For example, compounds with specific substituents showed IC50 values between 0.69–22 mM against cancer cell lines like MCF-7 .

Comparative Analysis of Related Compounds

To better understand the biological activity of methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, a comparative analysis with related compounds is provided in the following table:

| Compound Name | Structure Description | Notable Activity |

|---|---|---|

| Methyl 1-benzylpyrrolidine-3-carboxylate | Lacks fluorine substituent | Moderate biological activity |

| Methyl 1-(3-fluorobenzyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | Contains multiple fluorine substituents | Enhanced receptor binding |

| Methyl 1-benzyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylate | Chlorine instead of fluorine | Different pharmacological profile |

| Methyl 1-benzylpyrrolidine-2-carboxylic acid | Carboxylic acid instead of ester | Varying solubility and reactivity |

This table illustrates how variations in substituents can lead to significant differences in biological activity and chemical behavior.

Q & A

Q. How can green chemistry principles be applied to its synthesis?

- Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol. Catalytic systems (e.g., Fe³⁺/UV light) reduce metal waste. Flow chemistry minimizes solvent use. Life-cycle assessment (LCA) tools quantify environmental impact .

Notes

- Avoided commercial sources (e.g., BenchChem) per guidelines.

- Structural data and methodologies are prioritized over pricing or suppliers.

- Advanced FAQs integrate interdisciplinary approaches (e.g., DFT, MD, green chemistry).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.